2-bromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-4-nitrophenyl 4-bromobenzoate
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Overview
Description
2-BROMO-6-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLCARBONYL)HYDRAZONO]METHYL}-4-NITROPHENYL 4-BROMOBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzodioxin ring, a nitrophenyl group, and a bromobenzoate moiety, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-BROMO-6-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLCARBONYL)HYDRAZONO]METHYL}-4-NITROPHENYL 4-BROMOBENZOATE involves multiple steps, starting with the preparation of the benzodioxin ring. This can be achieved through the reaction of catechol with ethylene glycol in the presence of an acid catalyst . . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-BROMO-6-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLCARBONYL)HYDRAZONO]METHYL}-4-NITROPHENYL 4-BROMOBENZOATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring and nitrophenyl group can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other benzodioxin derivatives and nitrophenyl esters. Compared to these compounds, 2-BROMO-6-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLCARBONYL)HYDRAZONO]METHYL}-4-NITROPHENYL 4-BROMOBENZOATE is unique due to its combination of functional groups, which provides a distinct set of chemical and biological properties . Some similar compounds are:
- 1,4-Benzodioxin, 2,3-dihydro-
- (6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol .
Properties
Molecular Formula |
C23H15Br2N3O7 |
---|---|
Molecular Weight |
605.2 g/mol |
IUPAC Name |
[2-bromo-6-[(E)-(2,3-dihydro-1,4-benzodioxine-3-carbonylhydrazinylidene)methyl]-4-nitrophenyl] 4-bromobenzoate |
InChI |
InChI=1S/C23H15Br2N3O7/c24-15-7-5-13(6-8-15)23(30)35-21-14(9-16(28(31)32)10-17(21)25)11-26-27-22(29)20-12-33-18-3-1-2-4-19(18)34-20/h1-11,20H,12H2,(H,27,29)/b26-11+ |
InChI Key |
YFBDWBHFCBSTPM-KBKYJPHKSA-N |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])Br)OC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)OC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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